molecular formula C18H17N3O3 B2678194 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide CAS No. 941996-13-0

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide

Cat. No.: B2678194
CAS No.: 941996-13-0
M. Wt: 323.352
InChI Key: FONLKENEEPEGEH-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylbenzoic acid hydrazide with 3-methoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine
  • N-(2,3- and 3,5-Dimethylphenyl)-β-alanines

Uniqueness

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Biological Activity

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a compound that integrates an oxadiazole ring with a methoxybenzamide moiety. This unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry. The oxadiazole ring is known for its diverse biological properties, including anticancer and antimicrobial activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O2C_{17}H_{18}N_{4}O_{2}, with a molecular weight of approximately 314.35 g/mol. The compound features:

  • An oxadiazole ring (a five-membered heterocycle).
  • A methoxy group (-OCH₃) attached to the benzene ring.
  • A benzamide functional group.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
  • Coupling Reaction : The oxadiazole derivative is then coupled with 3-methoxybenzoic acid or its derivatives to form the final product.

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit promising anticancer properties. For instance:

  • Cell Proliferation Inhibition : this compound has shown significant antiproliferative activity against various cancer cell lines. In vitro studies have reported IC₅₀ values ranging from 1.2 to 5.3 μM against different cancer types, indicating strong potential as an anticancer agent .
Cell Line IC₅₀ (μM) Reference
MCF-71.2
HCT1163.7
HEK2935.3

Antioxidant Activity

The compound also exhibits notable antioxidant properties:

  • Radical Scavenging : Studies have shown that it can effectively scavenge free radicals, potentially reducing oxidative stress in cells .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains:

  • Gram-positive Bacteria : The compound has demonstrated selective antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MIC) reported at 8 μM .

The exact mechanism by which this compound exerts its biological effects is under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Molecular Docking Studies : These studies are being conducted to analyze binding affinities to various biological targets.

Case Studies

Several case studies have highlighted the efficacy of similar compounds with oxadiazole structures:

  • Oxadiazole Derivatives in Cancer Research : A study demonstrated that a series of oxadiazole derivatives exhibited potent anticancer activity with varying selectivity towards different cancer cell lines .
  • Antimicrobial Efficacy of Benzamides : Research on benzamide derivatives has shown promising results in inhibiting bacterial growth and could provide insights into the potential application of this compound in treating infections .

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-7-8-14(9-12(11)2)17-20-21-18(24-17)19-16(22)13-5-4-6-15(10-13)23-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONLKENEEPEGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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